molecular formula C18H16Cl2N2S B2375414 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1206987-23-6

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2375414
CAS No.: 1206987-23-6
M. Wt: 363.3
InChI Key: KXOIWXHECCTFFH-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, glyoxal and ethylenediamine can be used to form the imidazole core.

    Introduction of Substituents: The dichlorophenyl, ethylthio, and p-tolyl groups are introduced through various substitution reactions. For instance, the dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichlorobenzene and a suitable nucleophile.

    Final Assembly: The final step involves the coupling of the substituted imidazole with the remaining substituents under appropriate reaction conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl, ethylthio, and p-tolyl groups can influence its binding affinity and specificity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole: Similar structure with a methylthio group instead of an ethylthio group.

    5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(phenyl)-1H-imidazole: Similar structure with a phenyl group instead of a p-tolyl group.

    5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(m-tolyl)-1H-imidazole: Similar structure with an m-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylthio group, in particular, may confer distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-ethylsulfanyl-1-(4-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2S/c1-3-23-18-21-11-17(13-6-9-15(19)16(20)10-13)22(18)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOIWXHECCTFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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